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Compound of Interest

Compound Name: 6-fluoro-3-methyl-1H-indazole

Cat. No.: B125520 Get Quote

Disclaimer: Detailed crystallographic data for 6-fluoro-3-methyl-1H-indazole was not publicly

available at the time of this report. This document presents a comprehensive analysis of a

closely related structure, Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, to provide

insights into the crystallographic features of fluorinated indazoles. This information is intended

for researchers, scientists, and drug development professionals.

Introduction
Indazole derivatives are a significant class of heterocyclic compounds that are of considerable

interest in medicinal chemistry due to their diverse biological activities. The incorporation of

fluorine atoms into these molecules can significantly modulate their physicochemical and

pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.

Understanding the precise three-dimensional arrangement of atoms within these molecules

through single-crystal X-ray diffraction is paramount for rational drug design and structure-

activity relationship (SAR) studies. This technical guide details the crystal structure analysis of

Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, a synthetic intermediate for cannabinoid

analogues.[1][2]

Molecular Structure
The molecule consists of an indazole ring system linked to a 4-fluorobenzyl group at the N1

position and a methyl carboxylate group at the C3 position.[1][2] The indazole ring is nearly

coplanar with the ester moiety, suggesting conjugation between the two.[1][2] The molecule is

comprised of two planar segments.[1]
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Crystallographic Data
The crystal structure of Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate was determined by

single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P21/n.

[1][2] A summary of the crystal data and refinement parameters is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for Methyl 1-(4-fluorobenzyl)-1H-indazole-3-

carboxylate[1][2]
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Parameter Value

Chemical Formula C₁₆H₁₃FN₂O₂

Formula Weight 284.28

Crystal System Monoclinic

Space Group P21/n

a (Å) 5.04322 (3)

b (Å) 18.11509 (13)

c (Å) 14.46487 (10)

β (°) 90.4600 (6)

Volume (Å³) 1321.45 (2)

Z 4

Temperature (K) 100

Radiation type Cu Kα

Wavelength (Å) 1.54184

Calculated Density (Mg m⁻³) 1.429

Absorption Coefficient (mm⁻¹) 0.88

F(000) 592

Crystal Size (mm) 0.32 × 0.13 × 0.12

Reflections Collected 47493

Independent Reflections 2732

R_int 0.035

Final R indices [I > 2σ(I)] R1 = 0.031, wR2 = 0.078

R indices (all data) R1 = 0.031, wR2 = 0.078

Goodness-of-fit on F² 1.03
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Experimental Protocols
Synthesis and Crystallization
The synthesis of Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate was achieved through

the nucleophilic substitution of the N-H hydrogen atom of methyl 1H-indazole-3-carboxylate

with 1-(bromomethyl)-4-fluorobenzene.[1][2]

For crystallization, the resulting compound was dissolved in ethyl acetate at a concentration of

3% (w/v) in a microvial. The vial was left undisturbed at room temperature for several months,

which led to the formation of large, rod-shaped, colorless crystals suitable for X-ray diffraction

analysis.[1]

X-ray Data Collection and Structure Refinement
A suitable single crystal was mounted on a Rigaku XtaLAB Synergy diffractometer equipped

with a HyPix-Arc 100 detector.[1] Data were collected using Cu Kα radiation at a temperature of

100 K. The structure was solved using direct methods with SHELXT and refined by full-matrix

least-squares on F² using SHELXL.[1][2] All hydrogen atoms were placed in calculated

positions and refined using a riding model.[1]

Structural Analysis and Intermolecular Interactions
The crystal packing of Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate is stabilized by

weak intermolecular hydrogen-bond-like interactions.[1][2] Inversion-related dimers are formed

through C13—H13⋯N2 and C6—H6A⋯O15 interactions.[1] Additional non-classical hydrogen

bonds and a weak C—H⋯π interaction are also observed in the extended crystal structure.[1]

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the crystal structure analysis of a

small organic molecule like the fluorinated indazole derivative discussed.
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Workflow for Crystal Structure Analysis
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Caption: A flowchart illustrating the key stages of crystal structure analysis.

Logical Relationship of Crystallographic Analysis
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The relationship between the different components of a crystallographic analysis is hierarchical,

starting from the fundamental properties of the crystal and culminating in a detailed

understanding of its atomic arrangement.

Hierarchy of Crystallographic Information

Unit Cell Parameters
(a, b, c, α, β, γ)

Atomic Coordinates (x, y, z)

Space Group

Bond Lengths & Angles Torsion Angles Intermolecular Interactions

Crystal Packing

Click to download full resolution via product page

Caption: The logical flow from basic crystal parameters to detailed structural insights.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Crystal Structure Analysis of a Fluorinated Indazole
Derivative: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b125520#crystal-structure-analysis-of-6-fluoro-3-
methyl-1h-indazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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